molecular formula C7H8ClN3 B1625578 N-(2-Chloro-phenyl)-guanidine CAS No. 24067-35-4

N-(2-Chloro-phenyl)-guanidine

Cat. No. B1625578
CAS RN: 24067-35-4
M. Wt: 169.61 g/mol
InChI Key: HKPHVFFQXHMOHX-UHFFFAOYSA-N
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Description

“N-(2-Chloro-phenyl)-guanidine” is a compound that contains a guanidine group (a functional group with the formula -NH-C(=NH)-NH2) and a 2-chlorophenyl group (a phenyl ring with a chlorine atom attached to the second carbon). Guanidines are a class of organic compounds that are used in the synthesis of various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of “N-(2-Chloro-phenyl)-guanidine” would consist of a guanidine group attached to a 2-chlorophenyl group. The exact structure and properties would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

Guanidines, in general, are basic and can participate in various reactions such as acid-base reactions, nucleophilic substitutions, and others . The presence of the chlorine atom on the phenyl ring may also allow for reactions involving nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Chloro-phenyl)-guanidine” would depend on its exact structure. Guanidines are generally solid at room temperature and are highly soluble in water due to their ability to form hydrogen bonds .

Safety And Hazards

As with any chemical compound, the safety and hazards associated with “N-(2-Chloro-phenyl)-guanidine” would depend on its specific properties. Guanidines can be irritants and should be handled with care .

Future Directions

The study and development of new guanidine derivatives is an active area of research, particularly in the field of medicinal chemistry . “N-(2-Chloro-phenyl)-guanidine” could potentially be studied for its biological activity and used in the development of new pharmaceuticals.

properties

IUPAC Name

2-(2-chlorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPHVFFQXHMOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482582
Record name 2-(2-chlorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-phenyl)-guanidine

CAS RN

24067-35-4
Record name 2-(2-chlorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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